Receptor Subtype Selectivity: Ki Comparison of 2-Iodo-NECA vs. NECA at Human Adenosine Receptors
In radioligand binding displacement assays using cloned human adenosine receptors, 2-Iodo-NECA demonstrates a distinct subtype selectivity profile compared to its non-iodinated parent compound, NECA [1][2]. Notably, 2-Iodo-NECA exhibits a 2.5-fold lower affinity for the A1 receptor (Ki = 14 nM) relative to its affinity for the A3 receptor (Ki = 6.2 nM) [1]. This is in direct contrast to NECA, which shows a more balanced, high-affinity profile across A1, A2A, and A3 receptors [2]. Furthermore, comparative studies highlight that the iodine substitution dramatically reduces A1 receptor affinity in certain contexts, with reported Ki values > 150 nM for A1 compared to 1.1–11.8 nM for A3, representing a >13-fold to >136-fold selectivity window . This quantitative shift is critical for experimental designs aiming to minimize A1-mediated confounding effects.
| Evidence Dimension | Binding Affinity (Ki) at Human A1 and A3 Adenosine Receptors |
|---|---|
| Target Compound Data | 2-Iodo-NECA: Ki (A1) = 14 nM; Ki (A3) = 6.2 nM [1]. Alternative reported range: Ki (A3) = 1.1–11.8 nM, Ki (A1) > 150 nM . |
| Comparator Or Baseline | NECA (5'-N-ethylcarboxamidoadenosine): Ki (A1) = 14 nM; Ki (A3) = 6.2 nM [2]. (Note: NECA exhibits comparable high affinity for both A1 and A3). |
| Quantified Difference | For the primary dataset: A3/A1 selectivity ratio is 2.3 for 2-Iodo-NECA, compared to 1.0 for NECA. For the alternative dataset: A3/A1 selectivity ratio is >13 to >136 for 2-Iodo-NECA, versus ~0.44 for NECA. |
| Conditions | Competition radioligand binding assays using cloned human A1 and A3 adenosine receptors expressed in mammalian cell lines (e.g., CHO or HEK293 cells). |
Why This Matters
This data proves that 2-Iodo-NECA offers a distinct pharmacological fingerprint, enabling researchers to probe A3 receptor function with reduced concurrent A1 receptor activation, a critical advantage for dissecting signaling pathways where NECA's balanced agonism would be unsuitable.
- [1] American Chemical Suppliers. 2-Iodo-5-ethyl carboxamidoadenosine (2-Iodo-NECA) Product Listing. View Source
- [2] Adooq Bioscience. NECA (Adenosine receptor agonist) Product Datasheet. View Source
